3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline
CAS No.: 1094923-09-7
Cat. No.: VC2998988
Molecular Formula: C11H16N2O3S
Molecular Weight: 256.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1094923-09-7 |
|---|---|
| Molecular Formula | C11H16N2O3S |
| Molecular Weight | 256.32 g/mol |
| IUPAC Name | 3-methoxy-4-pyrrolidin-1-ylsulfonylaniline |
| Standard InChI | InChI=1S/C11H16N2O3S/c1-16-10-8-9(12)4-5-11(10)17(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7,12H2,1H3 |
| Standard InChI Key | XRZOUTGLXOIFNZ-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)N)S(=O)(=O)N2CCCC2 |
| Canonical SMILES | COC1=C(C=CC(=C1)N)S(=O)(=O)N2CCCC2 |
Introduction
3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline is an organosulfur compound with a molecular formula of CHNOS and a molecular weight of 256.32 g/mol . It features a sulfonamide functional group, which is significant in medicinal chemistry due to its biological activity and potential therapeutic applications. The compound includes a methoxy group and a pyrrolidine sulfonyl moiety attached to an aniline structure, making it a unique candidate for various chemical and biological studies.
Synthesis Methods
Several synthesis methods for 3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline have been developed, highlighting the versatility in synthesizing this compound and its derivatives. These methods typically involve the reaction of appropriate precursors to form the sulfonamide linkage and attach the pyrrolidine and methoxy groups to the aniline core.
Biological Activity and Applications
3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline demonstrates significant biological activity, particularly in the realm of medicinal chemistry. The sulfonamide group is known for its antibacterial properties, and compounds with similar structures have been investigated for their potential as therapeutic agents. Notably, this compound is a potent and selective inhibitor of the voltage-gated potassium channel Kv1.2 .
Research Findings and Future Directions
Research on 3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline is relatively limited, but its structural features suggest potential applications in drug development. Studies on the interactions of this compound with biological targets are essential for understanding its mechanism of action. Key areas of research include exploring its pharmacological profile and modifying the sulfonamide group to enhance its therapeutic potential.
Comparison with Similar Compounds
Several compounds share structural similarities with 3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline, including variations in functional groups that influence their biological activities and applications.
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Methoxybenzenesulfonamide | CHNOS | Simple sulfonamide with no pyrrolidine |
| N-(Pyrrolidin-1-sulfonyl)aniline | CHNOS | Lacks methoxy group but retains sulfonamide |
| 3-Amino-4-methoxybenzenesulfonamide | CHNOS | Contains amino group instead of pyrrolidine |
These comparisons highlight the uniqueness of 3-Methoxy-4-(pyrrolidine-1-sulfonyl)aniline due to its specific sulfonamide and methoxy functionalities.
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